molecular formula C7H7NO3S B1174691 N-(2-methylsulfanyl-3,4-dioxocyclobutyl)acetamide CAS No. 152836-82-3

N-(2-methylsulfanyl-3,4-dioxocyclobutyl)acetamide

Cat. No.: B1174691
CAS No.: 152836-82-3
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylsulfanyl-3,4-dioxocyclobutyl)acetamide is a chemical compound with a unique structure that includes a cyclobutene ring substituted with a methylsulfanyl group and two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylsulfanyl-3,4-dioxocyclobutyl)acetamide typically involves the reaction of a suitable precursor with methylsulfanyl and acetamide groups under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylsulfanyl-3,4-dioxocyclobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methylsulfanyl-3,4-dioxocyclobutyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylsulfanyl-3,4-dioxocyclobutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Methylsulfanyl)phenyl]acetamide
  • N-(4-Isopropylphenyl)-2-(methylsulfanyl)acetamide
  • 2-(Hydroxyimino)-N,N-dimethyl-2-(methylsulfanyl)acetamide

Uniqueness

N-(2-methylsulfanyl-3,4-dioxocyclobutyl)acetamide is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

152836-82-3

Molecular Formula

C7H7NO3S

Molecular Weight

0

Synonyms

Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]-

Origin of Product

United States

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